Glycine (1,2-13C2) is a stable isotope-labeled form of glycine, an amino acid that plays a crucial role in various metabolic processes. The designation "1,2-13C2" indicates that the compound contains two carbon atoms that are isotopically labeled with carbon-13, which is useful in metabolic studies and tracer experiments. Glycine is classified as a non-essential amino acid, meaning that it can be synthesized by the body and does not need to be obtained exclusively from dietary sources.
Glycine is naturally found in various food sources, including meat, fish, dairy products, and legumes. It is classified within the group of amino acids as a simple amino acid due to its small size and straightforward structure. In research contexts, glycine labeled with stable isotopes like carbon-13 is synthesized for use in metabolic studies to trace pathways of amino acid metabolism and protein synthesis.
The synthesis of glycine (1,2-13C2) typically involves methods such as:
Technical details include using high-performance liquid chromatography for purification and mass spectrometry for verification of isotopic labeling.
The molecular structure of glycine (1,2-13C2) retains the general formula , with the specific structure being:
In this structure:
Data regarding bond lengths and angles can be determined via X-ray crystallography or nuclear magnetic resonance spectroscopy.
Glycine (1,2-13C2) participates in various chemical reactions:
Technical details involve monitoring these reactions using techniques like gas chromatography-mass spectrometry to track isotopic enrichment in metabolic products.
The mechanism of action of glycine (1,2-13C2) primarily involves its role as a neurotransmitter and its participation in metabolic pathways:
Data from studies using stable isotope tracers have shown how glycine contributes to one-carbon metabolism and its implications for health conditions such as obesity and diabetes.
Glycine (1,2-13C2) has several notable physical and chemical properties:
Chemical properties include its ability to participate in peptide bond formation, acting as both an acid and a base due to its dual functional groups (amino and carboxylic).
Glycine (1,2-13C2) has significant scientific applications:
Primed constant infusion protocols represent a gold standard for achieving steady-state isotopic enrichment in metabolic studies using [1,2-¹³C₂]glycine. This technique involves administering an initial bolus (prime) followed by continuous infusion to maintain stable plasma tracer concentrations, enabling precise measurement of metabolic fluxes in vivo. The protocol design minimizes equilibration time and mitigates errors from fluctuating tracer enrichment that plague single-bolus methods [1] [5].
In tumor metabolism studies, researchers employed a timed infusion sequence of three glycine isotopologues ([2-¹³C,¹⁵N]-glycine, [1,2-¹³C₂]-glycine, and [1,2-¹³C₂,¹⁵N]-glycine) administered at 0, 40, and 60 minutes before tissue harvest at 120 minutes. This Multiple-Infusion Start Time (MIST) approach generated kinetic data for glycine uptake and glutathione synthesis from a single sample, revealing spatial heterogeneity in metabolic activity within tumors [5]. The technique’s sensitivity enabled detection of compartment-specific metabolism, showing higher glutathione synthesis at tumor peripheries despite variable tracer delivery efficiency.
Table 1: Primed Constant Infusion Protocol Design for [1,2-¹³C₂]Glycine Studies
Component | Specifications | Metabolic Application |
---|---|---|
Prime Dose | 5 µmol/kg ([1,2-¹³C₂]Glycine) | Rapid equilibration of glycine pools |
Constant Infusion | 6 µmol/kg/hr ([1,2-¹³C₂]Glycine) | Steady-state isotopic enrichment |
Duration | 4-6 hours | Whole-body flux measurements |
Sample Collection | Serial blood/urine over final 2 hours | Kinetic modeling of metabolite production |
Analytical Method | IC-MS for ¹³C-enrichment in oxalate, glycolate | Pathway-specific flux quantification |
[1,2-¹³C₂]Glycine enables comprehensive quantification of whole-body glycine metabolism through distinct labeling patterns in downstream metabolites. Studies in healthy humans demonstrated that constant infusion (9.26 μmol·h⁻¹·kg⁻¹) permits calculation of:
When administered at supraphysiological doses (60 μmol/kg/hr), [1,2-¹³C₂]glycine revealed glycine’s contribution to urinary oxalate increases to 16.0 ± 1.6%, demonstrating dose-dependent pathway activation. Hepatoma cell studies confirmed this nonlinear response, with oxalate synthesis significantly increasing only at extracellular glycine concentrations >1mM [1]. The tracer’s ability to distinguish carbon-1 and carbon-2 fates provides unique insights into compartmentalized metabolism, revealing that glycine cleavage system activity generates 5,10-methylenetetrahydrofolate at rates ∼20-fold higher than homocysteine remethylation demands [7].
Table 2: Metabolic Flux Parameters Quantified Using [1,2-¹³C₂]Glycine
Metabolic Parameter | Value | Biological Significance |
---|---|---|
Whole-body glycine flux | 440 ± 37 μmol·h⁻¹·kg⁻¹ | Baseline protein turnover & synthesis rates |
Glycine-to-CO₂ via decarboxylation | 96 ± 8 μmol·h⁻¹·kg⁻¹ | Major entry point for 1-carbon units |
Glycine carbon-2 to CO₂ | 51 ± 40 μmol·h⁻¹·kg⁻¹ | Serine conversion pathway activity |
Contribution to urinary oxalate | <5% (physiological dose) | Minor pathway in healthy humans |
GCS flux relative to remethylation | ∼20-fold higher | Excess 1-carbon units available for biosynthesis |
The fate of [1,2-¹³C₂]glycine in metabolic networks is decoded through elementary metabolite unit (EMU) modeling, which simulates isotopomer distributions in pathway intermediates. This computational framework analyzes mass isotopomer distributions (MIDs) to quantify:
In functional mass spectrometry imaging (fMSI), kinetic models transform spatial ¹³C-distributions into metabolic activity maps. For example, when monocytes were treated with cerebrospinal fluid (CSF) from Alzheimer’s patients, [1,2-¹³C₂]glucose tracing revealed reduced conversion to [1,2-¹³C₂]serine, indicating impaired serine biosynthesis. This modeling approach quantified metabolic reprogramming in immune cells exposed to neuroinflammatory environments [4]. The compartmentalized kinetics of glycine incorporation into glutathione showed tumor subregions with high metabolic activity despite moderate precursor delivery, suggesting microenvironmental regulation of enzyme activities [5].
Administration route significantly impacts [1,2-¹³C₂]glycine interpretation due to first-pass metabolism effects:
Comparative studies demonstrated that compartmental crossover differs between routes: Oral [1,2-¹³C₂]glycine yielded 13C-oxalate detection in urine, while IV infusion at identical doses showed no significant enrichment. This discrepancy suggests hepatic first-pass metabolism substantially contributes to oxalate production from glycine [1]. The vascular barrier further complicates CNS studies, where intravenous tracers exhibit delayed equilibration with cerebrospinal fluid compartments, potentially underestimating neuronal glycine metabolism. These limitations necessitate careful route selection based on target pathways: IV infusion for whole-body flux analysis versus oral administration for gastrointestinal/hepatic metabolism [4] [5].
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: